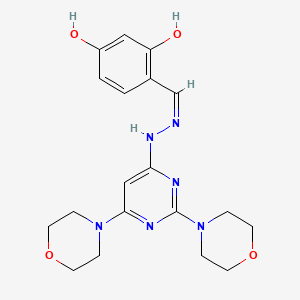

![molecular formula C16H22N4O2 B6057252 N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6057252.png)

N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine, also known as Mefloquine, is a synthetic antimalarial drug that was first developed in the 1970s. It is a member of the 4-quinolinemethanol class of compounds and is structurally related to quinine. Mefloquine has been used to treat and prevent malaria for several decades and is known for its efficacy against chloroquine-resistant strains of the malaria parasite.

Mechanism of Action

N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine works by inhibiting the growth and replication of the malaria parasite within the red blood cells. The exact mechanism of action is not fully understood, but it is believed that this compound interferes with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. This leads to the accumulation of heme within the parasite, which ultimately results in its death.

Biochemical and Physiological Effects:

This compound is rapidly absorbed into the bloodstream after oral administration and has a long half-life of up to 21 days. The compound is extensively metabolized in the liver and excreted in the urine. This compound has been shown to have a low potential for drug interactions and has a favorable safety profile. However, it can cause side effects such as nausea, vomiting, dizziness, and headache.

Advantages and Limitations for Lab Experiments

N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine is a useful tool for studying the biology of the malaria parasite and for evaluating potential antimalarial drugs. Its efficacy against chloroquine-resistant strains of the parasite makes it a valuable compound for drug discovery. However, the complex synthesis of this compound and its potential toxicity limit its widespread use in laboratory experiments.

Future Directions

There are several areas of research that could benefit from further investigation of N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine. These include:

1. Development of new antimalarial drugs based on the structure of this compound.

2. Investigation of the potential of this compound as an antiviral and anticancer agent.

3. Study of the effects of this compound on the central nervous system and its potential use in the treatment of neurodegenerative disorders.

4. Investigation of the mechanism of action of this compound and its potential for drug repurposing.

5. Development of new synthetic routes for the production of this compound and its analogs.

Conclusion:

This compound is a synthetic antimalarial drug that has been used for several decades. It has a complex synthesis and has been extensively studied for its antimalarial properties. This compound has also been investigated for its potential use as an antiviral and anticancer agent, and for its effects on the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential for drug development.

Synthesis Methods

The synthesis of N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine involves a series of chemical reactions starting from 2,4-dichloroquinoline. The process includes the introduction of a furan ring, a piperidine ring, and a pyrimidine ring, followed by the addition of a methoxymethyl group. The final product is obtained after purification and isolation steps. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine has been extensively studied for its antimalarial properties and has been used in clinical trials to evaluate its efficacy and safety. In addition, this compound has been investigated for its potential use as an antiviral and anticancer agent. The compound has also been studied for its effect on the central nervous system and its potential use in the treatment of neurodegenerative disorders.

properties

IUPAC Name |

N-[[5-(methoxymethyl)furan-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-21-12-15-6-5-14(22-15)10-19-13-4-2-9-20(11-13)16-17-7-3-8-18-16/h3,5-8,13,19H,2,4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRIWVOBPOBIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)CNC2CCCN(C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6057183.png)

![2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057201.png)

![N-(4-chlorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6057209.png)

![4-{1-[4-(3-thienyl)phenyl]ethyl}morpholine](/img/structure/B6057226.png)

![1-benzyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B6057229.png)

![4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6057231.png)

![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B6057239.png)

![ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6057241.png)

![[4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B6057262.png)

![2-{[2-(4-ethoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6057269.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6057271.png)

![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6057284.png)

![2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6057290.png)